Carbamic acid, (1-(butoxymethylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, ethyl ester
Description
Nomenclature and Systematic Identification of Carbamic Acid, (1-(Butoxymethylphosphinyl)-2,2,2-Trifluoro-1-(Trifluoromethyl)Ethyl)-, Ethyl Ester
The systematic naming of this compound reflects its hybrid organophosphorus-fluorinated carbamate structure. According to IUPAC conventions, the full name is ethyl N-[2-[butoxy(methyl)phosphoryl]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate . Breaking this down:
- Ethyl carbamate : The core scaffold derives from carbamic acid (NH2COOH), where the amino group is substituted with an ethyl ester (-OCC).
- Hexafluoropropan-2-yl : The central carbon backbone contains two trifluoromethyl (-CF3) groups, creating a hexafluorinated isopropyl moiety.
- Butoxymethylphosphinyl : A phosphoryl group (P=O) is attached to a methyl group and a butoxy chain (-OCCCC), forming the organophosphorus component.
The molecular formula C11H18F6NO4P highlights its complexity, with a molecular weight of 373.23 g/mol. Key identifiers include:
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 133611-25-3 | |
| SMILES | CCCCOP(=O)(C)C(C(F)(F)F)(C(F)(F)F)NC(=O)OCC | |
| InChIKey | NOJKENVRJDSSCH-UHFFFAOYSA-N |
The SMILES string explicitly maps the butoxy chain (CCCC), phosphoryl-methyl group (P(=O)(C)), hexafluorinated isopropyl unit (C(C(F)(F)F)(C(F)(F)F)), and ethyl carbamate (NC(=O)OCC). This granularity ensures unambiguous identification in chemical databases.
Historical Context of Fluorinated Carbamates in Organophosphorus Chemistry
The synthesis of this compound represents a convergence of two chemical lineages: organophosphorus insecticides and fluorinated carbon derivatives. Organophosphorus compounds (OPs) emerged in the 1930s–1940s through Gerhard Schrader’s pioneering work on acetylcholinesterase inhibitors. Early OPs like tetraethyl pyrophosphate (TEPP) laid the groundwork for phosphoryl-containing agrochemicals, though their instability limited practical use.
Parallel advancements in fluorocarbon chemistry, particularly Ruff’s 1934 synthesis of graphite fluoride, demonstrated fluorine’s ability to enhance thermal stability and hydrophobicity. By the late 20th century, fluorination strategies were applied to carbamates—a class known for reversible acetylcholinesterase inhibition. Introducing perfluoroalkyl groups (e.g., -CF3) into carbamate scaffolds addressed key limitations:
- Enhanced lipid solubility : Fluorine’s electronegativity increases membrane permeability, improving target-site delivery.
- Steric stabilization : Bulky trifluoromethyl groups shield the carbamate’s carbonyl from hydrolytic cleavage.
- Thermal resilience : C-F bonds (bond energy ~485 kJ/mol) outperform C-H bonds (~414 kJ/mol), reducing thermal degradation.
The specific integration of a butoxymethylphosphinyl group into a fluorinated carbamate, as seen in this compound, reflects late-20th-century efforts to hybridize OP and fluorocarbon functionalities. Such designs aimed to balance reactivity (via the phosphoryl group) with environmental persistence (via fluorination).
Structural analyses of analogous compounds reveal that the hexafluoroisopropyl unit induces a 12–15° distortion in the phosphoryl group’s tetrahedral geometry compared to non-fluorinated analogs. This strain likely modulates interactions with biological targets, though detailed mechanistic studies remain scarce.
Properties
CAS No. |
133611-25-3 |
|---|---|
Molecular Formula |
C11H18F6NO4P |
Molecular Weight |
373.23 g/mol |
IUPAC Name |
ethyl N-[2-[butoxy(methyl)phosphoryl]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate |
InChI |
InChI=1S/C11H18F6NO4P/c1-4-6-7-22-23(3,20)9(10(12,13)14,11(15,16)17)18-8(19)21-5-2/h4-7H2,1-3H3,(H,18,19) |
InChI Key |
NOJKENVRJDSSCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(C)C(C(F)(F)F)(C(F)(F)F)NC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation
Carbamate esters are typically synthesized by reacting an amine or substituted amine with an activated carbonyl compound such as an alkyl chloroformate or by direct reaction of an amine with carbon dioxide and an alcohol under catalytic conditions. For complex carbamates like this compound, the common approach is:
- Step 1: Preparation of the substituted amine or phosphinyl amine intermediate.
- Step 2: Reaction of this amine intermediate with an ethyl chloroformate or ethyl carbonate derivative to form the carbamate ester.
This method ensures selective formation of the carbamate linkage (N–COO–Et).
Introduction of the Phosphinyl Group
The phosphinyl moiety, specifically the butoxymethylphosphinyl group, is introduced via:
- Phosphinate synthesis: Reaction of a suitable phosphinyl chloride or phosphonate ester with butanol to form the butoxymethylphosphinyl intermediate.
- Subsequent coupling: This intermediate is then coupled to the fluorinated carbon backbone, often via nucleophilic substitution or addition reactions.
Incorporation of Fluorinated Alkyl Groups
The trifluoromethyl and trifluoroethyl groups are introduced by:
- Using fluorinated alkyl halides or fluorinated ketones as starting materials.
- Employing asymmetric reduction or substitution reactions to install the fluorinated groups with stereochemical control if needed.
Detailed Preparation Methods from Literature and Patents
Preparation via Phosphinylation and Carbamate Formation
- Starting materials: Butoxymethylphosphinyl chloride or phosphonate ester, trifluoromethyl-substituted alkyl halide or ketone, ethyl chloroformate.
- Procedure:
- React butoxymethylphosphinyl chloride with a suitable base (e.g., triethylamine) and butanol to form the butoxymethylphosphinate intermediate.
- Couple this intermediate with a trifluoromethyl-substituted alkyl halide under nucleophilic substitution conditions to form the phosphinyl-substituted amine.
- React the amine with ethyl chloroformate in an inert solvent (e.g., dichloromethane) at low temperature to form the carbamate ester.
- Catalysts and conditions: Use of bases to neutralize HCl formed, low temperature to control reaction rate and selectivity.
Data Table Summarizing Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Intermediates | Conditions | Notes |
|---|---|---|---|---|
| 1 | Phosphinylation | Butoxymethylphosphinyl chloride + butanol | Base (e.g., Et3N), inert solvent, 0–25°C | Forms butoxymethylphosphinate intermediate |
| 2 | Nucleophilic substitution | Phosphinate intermediate + trifluoromethyl alkyl halide | Polar aprotic solvent, mild heating | Introduces fluorinated alkyl group |
| 3 | Carbamate formation | Amine intermediate + ethyl chloroformate | Low temperature, inert atmosphere | Forms carbamic acid ethyl ester |
Research Findings and Considerations
- The presence of multiple fluorine atoms and phosphinyl groups requires careful control of reaction conditions to avoid side reactions such as hydrolysis or decomposition.
- Use of dry, inert atmosphere (nitrogen or argon) is critical during carbamate formation to prevent moisture interference.
- Purification typically involves chromatography or recrystallization due to the compound’s polarity and fluorinated nature.
- Analytical characterization includes NMR (especially ^19F NMR), IR spectroscopy (carbamate C=O stretch), and mass spectrometry to confirm structure and purity.
Chemical Reactions Analysis
O-Butyl-1-(ethoxycarbonyl)amino(perfluoro-1-methylethyl)methylphsphinate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include boron reagents for Suzuki–Miyaura coupling . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In organic chemistry, this compound serves as a versatile reagent for synthesizing complex molecules. Its unique structure allows it to participate in various chemical reactions such as:
- Nucleophilic Substitution : The trifluoromethyl group can engage in nucleophilic substitution reactions to form new derivatives.
- Oxidation and Reduction : The compound can undergo oxidation to yield carboxylic acids or ketones and reduction to form alcohols or amines.
Biology
Research indicates that carbamic acid derivatives exhibit significant biological activities:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with acetylcholinesterase, affecting neurotransmitter levels.
- Anticancer Activity : Preliminary studies have shown that this compound can exhibit antiproliferative effects against various cancer cell lines including leukemia and non-small cell lung cancer .
Case Studies
-
Anticancer Activity Evaluation :
A study conducted by the National Cancer Institute evaluated the anticancer properties of various carbamate derivatives including those with trifluoromethyl substitutions. Results indicated moderate activity against leukemia and renal cancer cell lines at a concentration of . -
Neuroprotective Effects :
Research into the neuroprotective potential of this compound suggests it may modulate neurotransmitter systems effectively. Studies have indicated its potential role in protecting neuronal cells from oxidative stress .
Mechanism of Action
The mechanism of action of O-Butyl-1-(ethoxycarbonyl)amino(perfluoro-1-methylethyl)methylphsphinate involves its interaction with specific molecular targets and pathways. The perfluorinated group in its structure contributes to its high stability and resistance to degradation, making it effective in various applications .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties
| Property | Target Compound | CAS 18261-47-7 | CAS 54788-34-0 |
|---|---|---|---|
| Boiling Point | Not reported | Estimated >200°C | ~250°C (decomposes) |
| Solubility | Low in water; high in organic solvents | Similar | Moderate in DMSO |
| Hydrolytic Stability | Moderate (phosphinyl group susceptible) | High (fluorine shields) | Low (ester hydrolysis) |
Table 2: Regulatory Status
| Compound | EU PBT* Classification | U.S. EPA PFAS Action Plan | Pharmaceutical Use |
|---|---|---|---|
| Target Compound | Not listed | Under review | Intermediate (potential) |
| CAS 94313-84-5 (PFAS-linked) | Restricted (PBT) | Phase-out | No |
| Cenobamate (CAS 2720) | Approved | N/A | Anticonvulsant |
*PBT = Persistent, Bioaccumulative, Toxic
Research Findings and Implications
- Synthetic Challenges : The compound’s phosphinyl and fluorinated groups require specialized reagents (e.g., fluorinated aldehydes, phosphinyl chlorides), increasing production costs .
- Environmental Impact : While less persistent than long-chain PFAS (CAS 94313-84-5), its trifluoromethyl groups may still contribute to greenhouse gas emissions if incinerated .
Biological Activity
Carbamic acid derivatives, particularly the compound (1-(butoxymethylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, ethyl ester , have garnered attention in pharmacology due to their diverse biological activities and therapeutic potential. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound is a carbamate derivative characterized by a complex molecular structure that includes phosphinyl and trifluoromethyl groups. Its unique structure contributes to its stability and reactivity, making it a candidate for various biological applications.
Carbamate compounds are known for their ability to interact with biological systems through several mechanisms:
- Enzyme Inhibition : Carbamates can inhibit enzymes by forming stable complexes with active sites. This property is particularly relevant in the context of proteases and other enzymes involved in metabolic pathways .
- Cell Membrane Permeability : The structural features of carbamates allow them to penetrate cell membranes effectively, facilitating their action within cellular environments .
- Hydrolysis Pathways : The hydrolysis of carbamate esters leads to the release of biologically active amines or acids, which can further engage in biological activities .
Antitumor Activity
Research has indicated that carbamate derivatives can exhibit significant antitumor properties. For instance, modifications to the structure can enhance potency against various cancer cell lines. A study highlighted that substituting certain groups in carbamate structures increased their antitumor efficacy by up to 50 times compared to their parent compounds .
Toxicological Profile
The toxicological assessment of carbamic acid derivatives reveals several adverse effects at high doses:
- Hematological Effects : Studies have shown that exposure to high doses (e.g., 3300 ppm) resulted in leukopenia and lymphopenia in animal models . This suggests potential implications for immune function.
- Organ Toxicity : Significant organ damage was observed at elevated concentrations, including nephropathy and cardiomyopathy in rodent models . These findings necessitate careful consideration of dosage in therapeutic applications.
Reproductive and Developmental Toxicity
Research indicates that high doses of this compound can lead to reproductive toxicity. For example, embryonic losses were noted when pregnant mice were administered the compound at critical stages of gestation . Such effects underscore the importance of evaluating reproductive safety in drug development.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing this carbamic acid derivative, and how can reaction yields be maximized?
- Methodological Answer : Focus on multi-step protocols involving phosphinyl and trifluoromethyl group incorporation. Key steps include:
- Phosphorylation : Use butoxymethylphosphinyl chloride under anhydrous conditions with a base (e.g., triethylamine) to minimize hydrolysis .
- Trifluoromethylation : Employ Ruppert-Prakash reagent (TMSCF₃) in the presence of a catalytic fluoride source to ensure regioselectivity .
- Purification : Utilize preparative HPLC with a C18 column and isocratic elution (acetonitrile/water) to isolate the esterified product .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Prepare buffers (pH 1–13) and monitor degradation via LC-MS at 25°C, 40°C, and 60°C over 72 hours. Quantify hydrolysis products (e.g., free carbamic acid) .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds and differential scanning calorimetry (DSC) for phase transitions .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s potential interaction with ion channels, and how can electrophysiological activity be validated?
- Methodological Answer :
- Patch-Clamp Electrophysiology : Express target channels (e.g., KCNQ4) in HEK293 cells. Apply the compound at 1–100 µM and record currents before/after exposure. Compare with retigabine, a known KCNQ activator .
- Molecular Docking : Use Schrödinger Suite to model binding to voltage-sensing domains. Prioritize hydrophobic interactions with fluorinated groups .
Q. How can contradictory toxicological data (e.g., carcinogenicity) be resolved for this compound?
- Methodological Answer : Address study limitations from outdated protocols :
- In Vivo Reassessment : Use OECD TG 451-compliant carcinogenicity studies in Sprague-Dawley rats (oral administration, 24-month duration). Include urethane as a positive control .
- Biomarker Analysis : Measure DNA adducts (via ³²P-postlabeling) and oxidative stress markers (8-OHdG, MDA) to link exposure to pre-neoplastic changes .
Q. What advanced analytical techniques are critical for characterizing its environmental persistence and degradation pathways?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Identify transformation products in soil/water matrices using Q-TOF-MS with SWATH acquisition .
- Fluorine-NMR (¹⁹F NMR) : Track defluorination kinetics in simulated sunlight (Xe lamp, λ > 290 nm) to assess photolytic degradation .
Contradiction-Driven Research Questions
Q. Why do computational models of this compound’s reactivity conflict with experimental kinetic data?
- Methodological Answer :
- Revisiting DFT Parameters : Recalculate activation energies using M06-2X/6-311++G(d,p) with solvent corrections (SMD model for acetonitrile). Validate with stopped-flow kinetics for nucleophilic substitution rates .
- Isotope Effects : Conduct deuterium-labeled experiments to probe transition-state structures (e.g., kH/kD ratios for hydrolysis) .
Q. How can discrepancies in reported bioactivity (e.g., enzyme inhibition vs. activation) be experimentally reconciled?
- Methodological Answer :
- Dose-Response Profiling : Test the compound at 0.1 nM–10 mM against purified enzymes (e.g., acetylcholinesterase) using fluorogenic substrates. Compare IC₅₀ values across studies .
- Allosteric Site Mapping : Perform hydrogen-deuterium exchange (HDX) MS to identify conformational changes in enzymes upon binding .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
